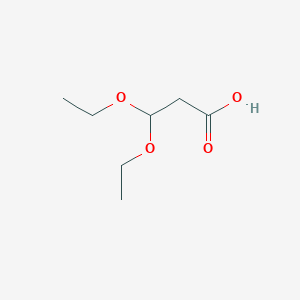










|
REACTION_CXSMILES
|
[Mg].[CH2:2]([O:4][CH:5]([O:10][CH2:11][CH3:12])[CH2:6][C:7]([OH:9])=O)[CH3:3].C(N1[CH:24]=[CH:23]N=C1)(N1C=CN=C1)=O>O1CCCC1>[CH2:11]([O:10][CH:5]([O:4][CH2:2][CH3:3])[CH2:6][C:7](=[O:9])[CH2:6][C:5]([O:10][CH2:23][CH3:24])=[O:4])[CH3:12]
|


|
Name
|
3-ethoxy-3-oxomalonic acid
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)O)OCC
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 3 days at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained
|
|
Type
|
CUSTOM
|
|
Details
|
After returning to ambient temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
|
Type
|
ADDITION
|
|
Details
|
the residue is taken up in a mixture of ethyl acetate and aqueous sodium hydrogen sulphate (NaHSO4) solution
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred vigorously until no more gas
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed successively with water, saturated aqueous NaHCO3 solution and finally brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating to dryness
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |